molecular formula C16H36GeO4 B8208302 Tetrabutoxygermane CAS No. 83038-86-2

Tetrabutoxygermane

Cat. No.: B8208302
CAS No.: 83038-86-2
M. Wt: 365.1 g/mol
InChI Key: WXYNMTGBLWPTNQ-UHFFFAOYSA-N
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Description

Tetrabutoxygermane, also known as Germanium n-butoxide or Ge(OnBu)4, is a chemical compound with the molecular formula C16H36GeO4 . It is a colorless liquid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that Ereztech manufactures and sells this product in small and bulk volumes .


Molecular Structure Analysis

This compound has a molecular weight of 365.05 . Its linear formula is Ge[O(CH2)3CH3]4 . The NMR conforms to the structure .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It is sensitive to moisture . Its boiling point is 143°C . The flash point is 112°C .

Scientific Research Applications

  • Tissue Engineering and Regenerative Medicine : Tetrabutoxygermane is considered a smart biomaterial essential for advancements in tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).

  • Study of Mitonuclear Protein Imbalance : Although not directly related to this compound, it's noteworthy that tetracyclines, which share a similarity in nomenclature, have been studied for their impact on mitochondrial function and gene expression across various eukaryotic models (Moullan et al., 2015).

  • Traditional Ecological Knowledge in Research : The use of Traditional Ecological Knowledge (TEK) in scientific research, including studies involving chemicals like this compound, is recognized for its contribution to multidisciplinary projects (Huntington, 2000).

  • Gene Expression Studies : Tetracycline-based transcriptional regulation systems, which could be conceptually related to the study of compounds like this compound, provide insights into complex biological processes (Gossen & Bujard, 2001).

  • Reaction with Grignard Reagents : Tetrapropionoxygermane, a compound similar to this compound, reacts with ethylmagnesium bromide, leading to various products, indicating potential chemical applications (Lanning & Emmanuel, 1963).

  • Phytocannabinoid-Terpenoid Interactions : Studies on interactions between phytocannabinoids and terpenoids, which might be tangentially related to the chemical structure of this compound, show potential in treating various health conditions (Russo, 2011).

Safety and Hazards

Tetrabutoxygermane is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tetrabutoxygermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36GeO4/c1-5-9-13-18-17(19-14-10-6-2,20-15-11-7-3)21-16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYNMTGBLWPTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Ge](OCCCC)(OCCCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36GeO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587195
Record name Tetrabutoxygermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83038-86-2
Record name Tetrabutoxygermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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